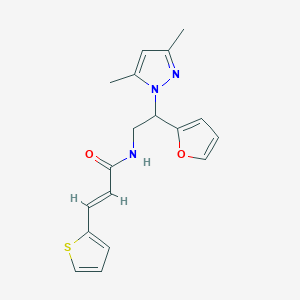![molecular formula C18H16N2OS B2380430 1-(4-Methylphenyl)-2-[(1-phenyl-2-imidazolyl)thio]ethanone CAS No. 478040-10-7](/img/structure/B2380430.png)
1-(4-Methylphenyl)-2-[(1-phenyl-2-imidazolyl)thio]ethanone
Overview
Description
1-(4-Methylphenyl)-2-[(1-phenyl-2-imidazolyl)thio]ethanone, also known as MITHE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. MITHE is a thioether derivative of imidazole and has a molecular weight of 345.48 g/mol.
Scientific Research Applications
Anticholinesterase Activity
- Compounds similar to 1-(4-Methylphenyl)-2-[(1-phenyl-2-imidazolyl)thio]ethanone have been synthesized and found to inhibit acetylcholinesterase (AChE), a key enzyme in the treatment of neurodegenerative diseases like Alzheimer's. Derivatives of this compound exhibited significant inhibitory effect on AChE, suggesting potential applications in treating such diseases (Mohsen et al., 2014).
Anticandidal and Cytotoxicity Effects
- Another study focused on similar derivatives synthesized for their potential anticandidal activity and cytotoxic effects. These compounds displayed potent anticandidal agents with weak cytotoxicities, indicating their potential in treating fungal infections (Kaplancıklı et al., 2014).
Anti-Breast Cancer Potential
- A study utilized a related compound as a building block for synthesizing thiazole derivatives. These compounds were evaluated for their antitumor activities against MCF-7 tumor cells. Some derivatives showed promising activities, suggesting their use as potential anti-breast cancer agents (Mahmoud et al., 2021).
Antimicrobial and Antioxidant Properties
- Another research synthesized new imidazole-based heterocycles using a compound similar to this compound. These compounds were screened for their antimicrobial, antioxidant, anti-hemolytic, and cytotoxic activities. Some derivatives showed excellent antibacterial and antioxidant properties, highlighting their potential in pharmaceutical applications (Abdel-Wahab et al., 2011).
Inhibition of HIV-1 Replication
- Research involving N-arylsulfonyl-3-(2-yl-ethanone)-6-methylindole derivatives, which are structurally related, identified compounds that inhibit human immunodeficiency virus type-1 (HIV-1) replication. These findings open up new avenues for HIV-1 treatment strategies (Che et al., 2015).
properties
IUPAC Name |
1-(4-methylphenyl)-2-(1-phenylimidazol-2-yl)sulfanylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2OS/c1-14-7-9-15(10-8-14)17(21)13-22-18-19-11-12-20(18)16-5-3-2-4-6-16/h2-12H,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVTQVXKWNPSFEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CSC2=NC=CN2C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



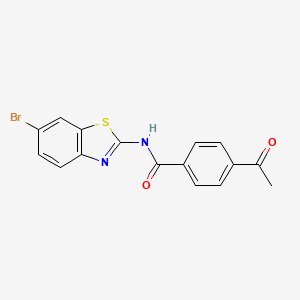
![N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2-naphthalen-1-ylacetamide](/img/structure/B2380352.png)
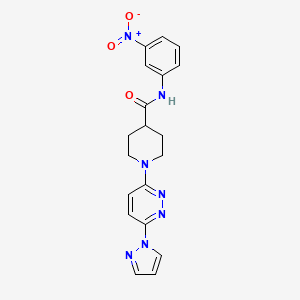
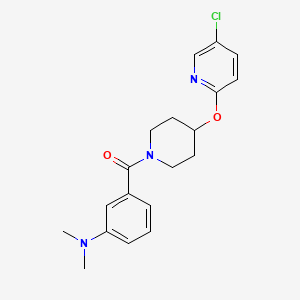
![4,4-Difluoro-6-azabicyclo[3.2.2]nonan-7-one](/img/structure/B2380356.png)
![tert-Butyl (1-oxa-4-azaspiro[5.5]undecan-9-yl)carbamate](/img/structure/B2380357.png)
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)cyclobutanecarboxamide](/img/structure/B2380358.png)
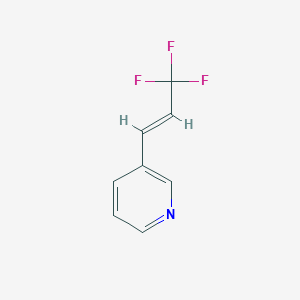
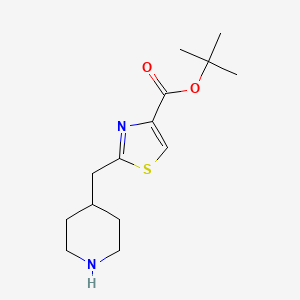
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide](/img/structure/B2380361.png)
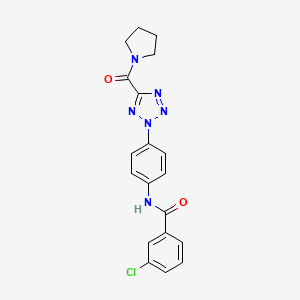
![2-[[5-(4-tert-butylphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(cyanomethyl)-N-phenylacetamide](/img/structure/B2380364.png)
![N-[4-(dimethylamino)benzyl]-1-[3-(4-ethylphenoxy)pyrazin-2-yl]piperidine-4-carboxamide](/img/structure/B2380367.png)
